

KX2-361: Known Mechanisms and Bioactivity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

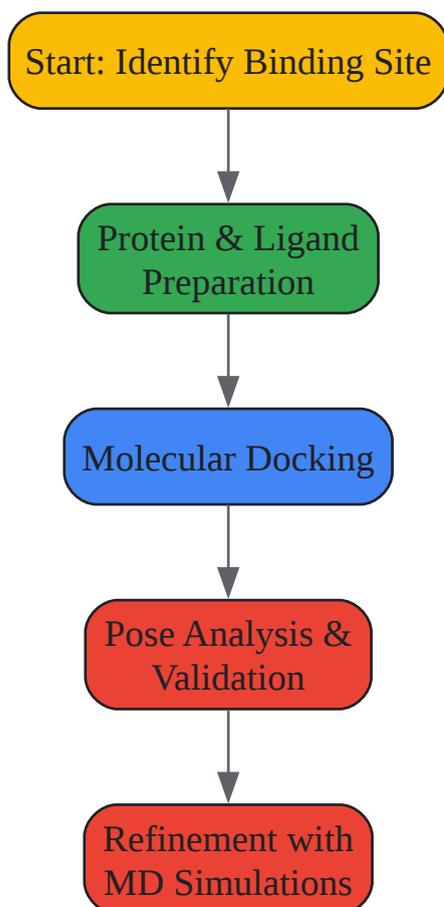
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KX2-361 is characterized as a small molecule dual inhibitor, targeting both **Src kinase** and **tubulin polymerization** [1] [2] [3]. The following table summarizes its key documented activities:

Aspect	Description
Primary Mechanisms	Dual inhibitor of Src kinase signaling and tubulin polymerization [4] [1] [2].
Cellular Effects	Induces G2/M cell cycle arrest and apoptosis in glioma cells; disrupts microtubule architecture [2] [3].
Direct Binding Evidence	Binds directly to tubulin and inhibits the <i>in vitro</i> assembly of tubulin polymers [2].
In Vivo Efficacy	Active against orthotopic glioblastomas in mice; promotes long-term survival [1] [3].
Pharmacokinetic Advantage	Orally bioavailable and readily crosses the blood-brain barrier (BBB) [1] [2] [3].

A Roadmap for Docking KX2-361 to Tubulin

While a specific docking protocol for **KX2-361** is not available, you can design one based on established practices for tubulin-binding drugs. The diagram below outlines a potential workflow.



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Based on general methodologies for tubulin-targeting agents [5] [6] [7], your experimental plan should include these steps:

- **Target Selection and Preparation**

- **Binding Site:** Docking should target a specific site on tubulin. **KX2-361** is a **tubulin polymerization inhibitor**, which suggests it likely binds to the **colchicine site** or possibly the **vinca domain** [6] [7].
- **Protein Structure:** Obtain a high-resolution crystal structure of the $\alpha\beta$ -tubulin dimer from the PDB. Structures with bound colchicine (e.g., PDB: 5XKF) or other destabilizing agents are relevant starting points [7].
- **Protein Preparation:** Use molecular modeling software to add missing hydrogen atoms, assign protonation states, and remove crystallographic water molecules.

- **Ligand Preparation**

- Generate the 3D structure of **KX2-361** from its SMILES string
(O=C(NCC1=CC=CC(F)=C1)CC2=NC=C(C3=CC=C(N4CCOCC4)C=C3)C=C2) [2].
- Perform energy minimization and assign appropriate atomic charges.

- **Molecular Docking and Validation**

- **Docking Run:** Use programs like AutoDock Vina or similar to perform flexible docking, allowing the ligand to find favorable binding poses within the target site [5] [6].
- **Pose Analysis:** Analyze the top-ranked poses for key interactions: hydrogen bonds, hydrophobic contacts, and π - π stacking. Compare the proposed binding mode of **KX2-361** with known CBSIs like verubulin, which shows hydrophobic interactions with residues β Cys239 and β Leu253 [7].
- **Validation:** Validate your docking protocol by re-docking a known ligand from a crystal structure (e.g., colchicine) and checking if you can reproduce its native pose.

- **Post-Docking Analysis**

- **Molecular Dynamics (MD):** To account for protein flexibility and validate docking stability, run MD simulations on the docked complex. This assesses the stability of the binding pose over time and calculates more accurate binding free energies using methods like MM/GBSA or MM/PBSA [5] [8].
- **Binding Energy Calculations:** Use the results from MD trajectories to calculate the binding affinity, which helps rank the stability of different complexes [5].

Future Research Directions

To advance the understanding of **KX2-361**'s binding mechanism, you could:

- **Employ Ensemble Docking:** Use multiple tubulin conformations from different crystal structures or MD snapshots to account for protein flexibility [6].
- **Investigate Resistance:** Study the binding of **KX2-361** to tubulin mutants known to cause resistance to other drugs (e.g., T274I, R282Q) to predict clinical resilience [9].
- **Explore Specificity:** Perform docking studies against different β -tubulin isoforms, especially the β III-isoform which is linked to taxane resistance in cancers [5].

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References

1. - KX : a novel orally bioavailable small 2 dual Src/ 361 ... molecule tubulin [link.springer.com]
2. KX2-361 (KX-02) | Src/Tubulin Inhibitor [medchemexpress.com]
3. KX2-361: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]
4. of Novel Dual Mechanism of Action Src Signaling and... Discovery [pubmed.ncbi.nlm.nih.gov]
5. Structure based drug design and machine learning ... [nature.com]
6. Computational Approaches to the Rational Design of ... [pmc.ncbi.nlm.nih.gov]
7. Progress and promise in tubulin-targeted cancer therapy [sciencedirect.com]
8. Exploring tubulin -paclitaxel binding modes through extensive... [nature.com]
9. Understanding the basis of drug resistance of the mutants of... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [KX2-361: Known Mechanisms and Bioactivity]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548108#kx2-361-molecular-docking-tubulin-binding]

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